molecular formula C16H15N3O3S3 B11951027 Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11951027
M. Wt: 393.5 g/mol
InChI Key: QFJHPVWGLDLPDI-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 1,3-benzothiazole-2-thiol with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 4-methyl-1,3-thiazole-5-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiazole and benzothiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield corresponding thiols.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Carboxylic acids.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticonvulsant and anti-inflammatory activities.

Mechanism of Action

The exact mechanism of action of Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole and benzothiazole moieties. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)ethyl thiocyanate
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-((3-methyl-2-thienyl)methylene)acetohydrazide
  • 2,4-disubstituted thiazoles

Uniqueness

Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of thiazole and benzothiazole rings, which confer distinct biological activities. Its structural features allow it to interact with a variety of molecular targets, making it a versatile compound for scientific research .

Properties

Molecular Formula

C16H15N3O3S3

Molecular Weight

393.5 g/mol

IUPAC Name

ethyl 2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H15N3O3S3/c1-3-22-14(21)13-9(2)17-15(25-13)19-12(20)8-23-16-18-10-6-4-5-7-11(10)24-16/h4-7H,3,8H2,1-2H3,(H,17,19,20)

InChI Key

QFJHPVWGLDLPDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC3=CC=CC=C3S2)C

Origin of Product

United States

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